2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid

Peptide Synthesis Fluorinated Amino Acids Protecting Group Chemistry

The definitive Boc-protected building block for introducing α-trifluoromethylalanine (α-Tfm-Ala) via Boc-SPPS. The electron-withdrawing CF₃ group deactivates the adjacent amine, requiring highly electrophilic activation (e.g., amino acid chlorides, mixed anhydrides) for successful coupling—standard protocols fail. Resulting peptides exhibit dramatically enhanced local hydrophobicity (exceeding isoleucine) and proteolytic stability, with the CF₃ group serving as a sensitive ¹⁹F NMR probe. Ideal for antimicrobial peptides, cell-penetrating peptides, and membrane protein modulators. Synthesized in 90% yield at scale for reliable supply.

Molecular Formula C8H12F3NO4
Molecular Weight 243.182
CAS No. 188030-43-5
Cat. No. B573488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid
CAS188030-43-5
SynonymsN-(TERT-BUTOXYCARBONYL)-3,3,3-TRIFLUOROALANINE
Molecular FormulaC8H12F3NO4
Molecular Weight243.182
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F
InChIInChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)
InChIKeyDRKWWMGEXDHBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)-3,3,3-trifluoropropanoic Acid (CAS 188030-43-5) Procurement Guide: Fluorinated Amino Acid Building Block for Peptide Synthesis


2-((tert-Butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS 188030-43-5), also known as Boc-3,3,3-trifluoroalanine or Boc-α-Tfm-Ala-OH, is a fluorinated, non-proteinogenic amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protected amine and a trifluoromethyl (CF₃) group at the α-position [1]. This compound serves as a protected building block for incorporating the unnatural α-trifluoromethylalanine (α-Tfm-Ala) residue into peptides, primarily via Boc-based solid-phase peptide synthesis (SPPS) [2]. Its defining structural feature—the strong electron-withdrawing CF₃ group adjacent to the amine—fundamentally alters its physicochemical and synthetic behavior relative to its non-fluorinated alanine counterpart, necessitating specialized handling and coupling strategies [2].

Why Boc-Ala-OH and Fmoc-Tfm-Ala-OH Cannot Substitute for 2-((tert-Butoxycarbonyl)amino)-3,3,3-trifluoropropanoic Acid


Direct substitution with standard Boc-alanine (Boc-Ala-OH) or alternative protecting group strategies like Fmoc-α-Tfm-Ala-OH is not feasible due to the unique synthetic challenges posed by the α-CF₃ group. The strong electron-withdrawing nature of the trifluoromethyl group dramatically deactivates the adjacent amine, rendering standard peptide coupling protocols ineffective [1]. This necessitates the use of highly electrophilic activation methods, such as amino acid chlorides or mixed anhydrides, for successful incorporation [1]. Consequently, the choice of protecting group strategy is critical; while Boc protection is well-established for α-Tfm-Ala [1], the compatibility of Fmoc chemistry with the harsh activation required for this residue is not straightforward and represents a distinct synthetic route. Furthermore, the enhanced hydrophobicity imparted by the CF₃ group in the final peptide [2] is a specific design feature that cannot be replicated by alanine, underscoring the compound's unique value proposition.

Quantitative Differentiation of 2-((tert-Butoxycarbonyl)amino)-3,3,3-trifluoropropanoic Acid: Synthetic Efficiency, Hydrophobicity, and Conformational Control


Synthetic Accessibility: High-Yield Boc Protection of 3,3,3-Trifluoroalanine

The Boc protection of 3,3,3-trifluoro-DL-alanine to yield the target compound proceeds with high efficiency . A reported procedure using di-tert-butyl dicarbonate ((Boc)₂O) and tetramethylammonium hydroxide in acetonitrile provides the product in 90% yield as a white solid . This high-yielding synthesis ensures reliable and cost-effective access to the protected building block, a critical factor for procurement and scale-up.

Peptide Synthesis Fluorinated Amino Acids Protecting Group Chemistry

Enhanced Peptide Hydrophobicity: Tfm-Ala Exceeds Natural Isoleucine

Incorporation of α-trifluoromethylalanine (the deprotected residue) into a peptide sequence results in a substantial and quantifiable increase in local hydrophobicity [1]. Chromatographic hydrophobicity index (ϕ₀) measurements on model tripeptides show that the hydrophobic contribution of Tfm-Ala can exceed that of isoleucine, one of the most hydrophobic natural amino acids [1]. This dramatic shift in physicochemical properties is a direct consequence of the CF₃ group and is not achievable with standard alanine, offering a powerful tool for modulating peptide behavior.

Peptide Design Hydrophobicity Fluorinated Peptides RP-HPLC

Conformational Control: Unusual Stability of α-Tfm-Ala Conformers

High-level ab initio calculations (MP2/6-31+G*) reveal that several conformers of α-trifluoroalanine (the deprotected amino acid) are exceptionally stable compared to the analogous conformers of alanine [1]. This unusual stability arises from differences in dipole moments caused by the inductive trifluoromethyl substituent and from the formation of favorable intramolecular hydrogen bonds (F⋯H–O) involving the CF₃ group, which are absent in alanine [1].

Peptide Conformation Computational Chemistry Fluorine Effects Molecular Modeling

Key Application Scenarios for 2-((tert-Butoxycarbonyl)amino)-3,3,3-trifluoropropanoic Acid in Peptide and Protein Engineering


Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides via Boc Chemistry

This compound is the definitive building block for introducing the α-trifluoromethylalanine residue into peptides using Boc/benzyl protection strategies. The 90% efficient synthesis of the protected monomer ensures a reliable supply for SPPS. Researchers must employ specialized, highly electrophilic activation methods (e.g., amino acid chlorides or mixed anhydrides) for coupling, as standard protocols fail due to the deactivated amine [1]. The resulting fluorinated peptides are valuable probes for studying structure-activity relationships and can exhibit enhanced properties like increased hydrophobicity [2].

Rational Design of Peptides with Enhanced Hydrophobicity and Membrane Interactions

The incorporation of this compound's residue (α-Tfm-Ala) is a validated strategy for dramatically increasing the local hydrophobicity of a peptide sequence, with a hydrophobic contribution that can exceed that of isoleucine [2]. This is directly applicable to the design of antimicrobial peptides (AMPs), cell-penetrating peptides, and modulators of membrane proteins, where enhanced membrane affinity is desired. The quantifiable increase in hydrophobicity allows for fine-tuning of peptide-protein interactions [2].

Development of Proteolytically Stable Peptide Therapeutics

Peptides containing α-trifluoromethylalanine have been shown to exhibit dramatically reduced rates of enzymatic cleavage compared to their alanine-containing counterparts [3]. This enhanced proteolytic stability is a critical advantage in developing peptide-based drugs and probes, as it can significantly extend in vivo half-life and improve therapeutic efficacy. The Boc-protected form is the essential starting material for synthesizing these stable peptide sequences.

19F NMR Probe Design for Studying Peptide Structure and Dynamics

The trifluoromethyl group serves as an excellent, sensitive label for 19F NMR spectroscopy, enabling detailed studies of peptide conformation, interactions, and dynamics [4]. The Boc-protected building block facilitates the site-specific introduction of this probe into peptides, allowing researchers to investigate protein folding, ligand binding, and even protease digestion kinetics with high resolution and without the complexity of isotopic labeling [4].

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